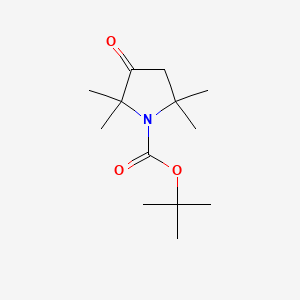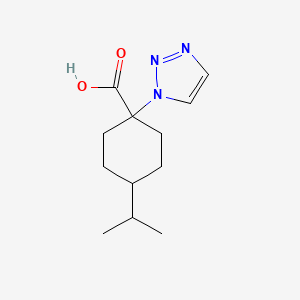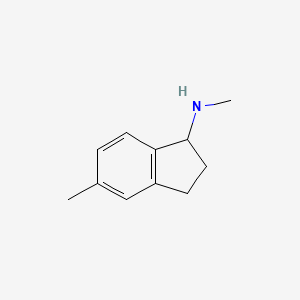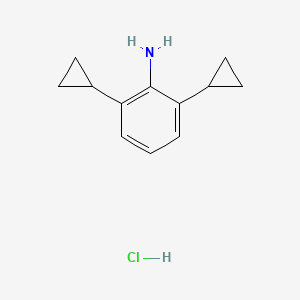![molecular formula C10H14ClNO B13453604 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a hydrochloride salt of 1-[3-(dimethylamino)phenyl]ethan-1-one, which is a derivative of acetophenone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride can be synthesized through several methods. One common route involves the reaction of 3-(dimethylamino)benzaldehyde with methylmagnesium bromide, followed by acidification to obtain the hydrochloride salt. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent quality and reduce human error .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Dimethylamino)phenyl)ethanone: Similar structure but with the dimethylamino group at the para position.
3,4-Dimethylacetophenone: Lacks the dimethylamino group but has similar aromatic and ketone functionalities.
Uniqueness: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is unique due to the presence of the dimethylamino group at the meta position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other acetophenone derivatives and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(12)9-5-4-6-10(7-9)11(2)3;/h4-7H,1-3H3;1H |
InChI-Schlüssel |
LXGALVKSDXFPIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)


![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)

![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)



![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
